molecular formula C19H20O2 B13405546 (Z)-5-hydroxy-1,7-diphenylhept-4-en-3-one

(Z)-5-hydroxy-1,7-diphenylhept-4-en-3-one

Cat. No.: B13405546
M. Wt: 280.4 g/mol
InChI Key: CTFCDZQKGGGXRO-SDXDJHTJSA-N
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Description

(Z)-5-hydroxy-1,7-diphenylhept-4-en-3-one is an organic compound characterized by its unique structure, which includes a hydroxyl group and a conjugated double bond system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-5-hydroxy-1,7-diphenylhept-4-en-3-one typically involves the aldol condensation reaction between benzaldehyde and acetophenone derivatives. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide, and the product is isolated through crystallization or distillation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of benzophenone derivatives.

    Reduction: Formation of diphenylheptane derivatives.

    Substitution: Formation of halogenated or esterified products.

Scientific Research Applications

Chemistry: (Z)-5-hydroxy-1,7-diphenylhept-4-en-3-one is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential effects on cellular processes and its role as a precursor in the synthesis of biologically active molecules.

Medicine: The compound has shown promise in the development of new therapeutic agents, particularly in the treatment of inflammatory and neurodegenerative diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-5-hydroxy-1,7-diphenylhept-4-en-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby reducing inflammation.

Comparison with Similar Compounds

    (E)-5-hydroxy-1,7-diphenylhept-4-en-3-one: The E-isomer of the compound, which has different spatial arrangement and potentially different biological activity.

    Benzophenone: A structurally related compound with similar chemical properties but different applications.

    Diphenylheptane: A reduced form of the compound with distinct chemical and physical properties.

Uniqueness: (Z)-5-hydroxy-1,7-diphenylhept-4-en-3-one is unique due to its specific structural features, such as the Z-configuration of the double bond and the presence of a hydroxyl group

Properties

Molecular Formula

C19H20O2

Molecular Weight

280.4 g/mol

IUPAC Name

(Z)-5-hydroxy-1,7-diphenylhept-4-en-3-one

InChI

InChI=1S/C19H20O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-10,15,20H,11-14H2/b18-15-

InChI Key

CTFCDZQKGGGXRO-SDXDJHTJSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC/C(=C/C(=O)CCC2=CC=CC=C2)/O

Canonical SMILES

C1=CC=C(C=C1)CCC(=CC(=O)CCC2=CC=CC=C2)O

Origin of Product

United States

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